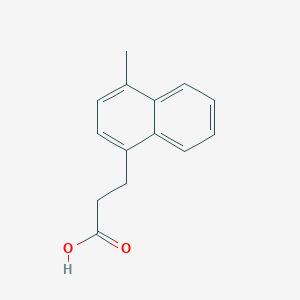

3-(4-Methylnaphthalen-1-yl)propanoic acid

描述

Contextualization within Naphthalene-Derived Organic Acids Research

3-(4-Methylnaphthalen-1-yl)propanoic acid belongs to the class of naphthalene-derived organic acids. Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon, is a critical raw material for producing a wide array of chemicals used in dyes and synthetic resins. britannica.com Its derivatives, particularly those containing carboxylic acid functional groups, are of significant interest in organic synthesis and materials science.

Naphthalene carboxylic acids are synthesized through various methods, including the oxidation of alkyl-substituted tetrahydronaphthalenes. google.com This process allows for the conversion of alkyl groups into carboxylic acid groups while simultaneously dehydrogenating the saturated ring to form the naphthalene structure. google.com The resulting acids are often used as intermediates in the synthesis of more complex molecules. researchgate.net Research in this area also extends to understanding the environmental impact and degradation of naphthalene and related compounds, where organic acids can be intermediate metabolites. mdpi.com

Historical Trajectories of Scholarly Inquiry on this compound

While specific historical research on this compound is not extensively documented in publicly available literature, the study of naphthalene and its derivatives dates back to the early 20th century. Initial research focused on understanding the fundamental chemical properties and reactions of naphthalene, which is a major component of coal tar. britannica.comwikipedia.org

The development of synthetic methods for naphthalene carboxylic acids, such as the Henkel Process for naphthalene-2,3-dicarboxylic acid published in 1965, marked a significant advancement in the field. acs.org A patent from 1956 describes a method for preparing naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes, indicating industrial interest in these compounds for several decades. google.com The focus of much of the historical research has been on the synthesis of these acids as precursors for other valuable chemicals. researchgate.net

Identification of Key Research Gaps and Emerging Scientific Questions

A significant research gap exists for this compound itself, with a notable lack of dedicated studies on its synthesis, properties, and potential applications. This scarcity of specific data highlights a primary emerging scientific question: what are the unique chemical and physical properties of this compound, and how do they compare to other naphthalene derivatives?

Future research could explore the potential of this compound as a building block in the synthesis of novel polymers or pharmaceuticals. Given the known biological activity of some naphthalene derivatives, investigating the bioactivity of this specific acid is a logical next step. nih.gov Furthermore, its potential role in materials science, for example, as a component in liquid crystals or organic light-emitting diodes (OLEDs), remains unexplored.

Significance of Multidisciplinary Approaches in Understanding this compound

A comprehensive understanding of this compound necessitates a multidisciplinary approach, integrating expertise from various scientific fields. The complexity of modern chemical research often requires collaboration between different disciplines to achieve a holistic perspective. researchgate.netacs.org

Organic and Synthetic Chemistry: To develop efficient and sustainable methods for the synthesis of this compound and its derivatives. acs.org

Computational Chemistry: To model the compound's structure, predict its properties, and guide experimental work, thereby saving time and resources.

Analytical Chemistry: To characterize the compound and its reaction products using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. nih.gov

Materials Science: To investigate its potential applications in the development of new materials with specific optical, electronic, or mechanical properties.

Pharmacology and Toxicology: To assess any potential biological activity and to understand its interaction with biological systems, building on the knowledge of how other polycyclic aromatic hydrocarbons are metabolized. mdpi.comnih.gov

By combining these diverse perspectives, researchers can more effectively unlock the scientific and practical potential of this compound.

Data Tables

Due to the limited specific research on this compound, a data table for this compound is not available. However, the following table provides information on related naphthalene compounds to offer a comparative context.

| Compound Name | CAS Number | Molecular Formula | Key Properties/Uses |

| Naphthalene | 91-20-3 | C₁₀H₈ | White, crystalline solid; used in mothballs and as a chemical intermediate. britannica.comwikipedia.org |

| 3-(Naphthalen-1-yl)propionic acid | 3243-42-3 | C₁₃H₁₂O₂ | A related naphthalene carboxylic acid. sigmaaldrich.com |

| Naphthalene-2,3-dicarboxylic acid | 2169-87-1 | C₁₂H₈O₄ | Synthesized via the Henkel Process. acs.org |

| 2-methyl-3-(4-methylnaphthalen-1-yl)propanoic acid | Not readily available | C₁₅H₁₆O₂ | A structurally similar compound. sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-(4-methylnaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSIZYZZYSWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306272 | |

| Record name | 3-(4-methylnaphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76673-34-2 | |

| Record name | 76673-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methylnaphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Synthetic Methodologies and Total Synthesis Strategies for 3 4 Methylnaphthalen 1 Yl Propanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

The retrosynthetic analysis of 3-(4-methylnaphthalen-1-yl)propanoic acid reveals several plausible disconnection points, leading to readily available starting materials. The most common strategies hinge on the formation of the C-C bond between the naphthalene (B1677914) core and the propanoic acid side chain.

Strategy 1: Friedel-Crafts Acylation Approach

A primary disconnection can be made at the C1-Cα bond of the propanoic acid side chain. This leads to a 4-methyl-1-naphthyl acylium ion equivalent and a three-carbon synthon. A practical implementation of this strategy involves the Friedel-Crafts acylation of 1-methylnaphthalene (B46632) with succinic anhydride (B1165640). This forms the intermediate keto-acid, 4-(4-methyl-1-naphthalenyl)-4-oxobutanoic acid, which can then be reduced to the target molecule. The reduction of the ketone is a critical step, with methods like the Clemmensen or Wolff-Kishner reduction being traditionally employed. wikipedia.orgyoutube.comannamalaiuniversity.ac.in

Strategy 2: Cα-Cβ Bond Formation via Coupling Reactions

An alternative disconnection can be made at the Cα-Cβ bond of the propanoic acid side chain. This approach typically starts with a functionalized 4-methylnaphthalene, such as 1-bromo-4-methylnaphthalene (B1266045) or 4-methyl-1-naphthalene triflate, and couples it with a three-carbon building block. Transition metal-catalyzed reactions, such as the Heck reaction with acrylic acid or its esters, are prominent in this strategy. researchgate.netnih.govnih.gov Subsequent hydrogenation of the resulting cinnamic acid derivative yields the final product.

Strategy 3: Conjugate Addition to a Naphthalene-derived Michael Acceptor

A third disconnection strategy involves the conjugate addition of a nucleophile to a Michael acceptor containing the 4-methylnaphthalene core. For instance, the reaction of a malonate ester with a 3-(4-methylnaphthalen-1-yl)propenoate, followed by hydrolysis and decarboxylation, can afford the desired propanoic acid. This approach is particularly amenable to organocatalytic and asymmetric variations.

Development of Novel Synthetic Routes to the Naphthalene Core

While 1-methylnaphthalene is a commercially available starting material, the development of novel and efficient routes to substituted naphthalenes remains an active area of research. These methods often provide access to more complex or specifically functionalized naphthalene cores that may not be readily available.

Recent advancements in naphthalene synthesis include:

[4+2] Cycloaddition Reactions: Multisubstituted naphthalenes can be efficiently synthesized via [4+2] cycloaddition reactions between 2-pyrones and aryne intermediates. nih.gov This method allows for the construction of highly functionalized naphthalene rings.

Cascade Radical Cyclizations: Biologically important naphthalene derivatives have been prepared through cascade radical addition/cyclization reactions of 2-vinylanilines with alkynes under metal-free conditions. organic-chemistry.org

Skeletal Editing of Heteroarenes: A novel approach involves the nitrogen-to-carbon single-atom transmutation in isoquinolines, providing access to substituted naphthalenes through a Wittig reaction-inspired protocol. mdma.ch

These methods, while not directly applied to the synthesis of the parent 4-methylnaphthalene in an industrial setting, offer versatile tools for the laboratory-scale synthesis of complex naphthalene derivatives that could be precursors to analogs of this compound.

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

The synthesis of chiral analogs of this compound, where a stereocenter is introduced in the propanoic acid side chain, is of significant interest for applications in medicinal chemistry. Several strategies can be envisioned for achieving enantioselective synthesis.

One prominent approach involves the asymmetric hydrogenation of a prochiral precursor, such as 3-(4-methylnaphthalen-1-yl)acrylic acid. The use of chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the double bond to afford the chiral propanoic acid.

Another powerful strategy is the organocatalytic conjugate addition to an α,β-unsaturated system. For example, the Michael addition of a malonate or other nucleophile to a 3-(4-methylnaphthalen-1-yl)acrylate derivative can be catalyzed by a chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral amine. nih.govstackexchange.com This establishes the stereocenter at the β-position, and subsequent functional group manipulations can lead to the desired chiral propanoic acid.

Furthermore, the stereoselective synthesis of related 3-arylpropanoic acids has been achieved through various methods, including enzymatic resolutions and the use of chiral auxiliaries, which could be adapted for the synthesis of chiral this compound. annamalaiuniversity.ac.inrsc.org

Catalytic Approaches in the Formation of the Propanoic Acid Side Chain

Catalytic methods play a crucial role in the efficient and selective formation of the propanoic acid side chain on the naphthalene core, offering advantages in terms of yield, selectivity, and sustainability over stoichiometric reagents.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the construction of the C-C bond between the naphthalene ring and the propanoic acid side chain.

The Heck reaction is a prominent example, involving the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-4-methylnaphthalene) with an alkene (e.g., acrylic acid or an acrylate (B77674) ester). researchgate.netnih.govnih.gov This reaction directly forms a cinnamic acid derivative, which can be subsequently hydrogenated to the desired propanoic acid. Various palladium catalysts and ligand systems have been developed to improve the efficiency and scope of the Heck reaction.

Table 1: Representative Heck Reactions for the Synthesis of Cinnamic Acid Derivatives

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Cinnamyl alcohol | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | - | nih.gov |

| 2-Bromo-6-methoxy-naphthalene | Ethylene | Pd catalyst | - | - | - | nih.gov |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric construction of the propanoic acid side chain. These methods often rely on the activation of substrates through the formation of transient, reactive intermediates with a chiral catalyst.

The organocatalytic Michael addition is a key strategy. In this approach, a nucleophile such as a malonate ester adds to a Michael acceptor like a 3-(4-methylnaphthalen-1-yl)propenoate in the presence of a chiral organocatalyst. nih.govstackexchange.com This reaction can proceed with high enantioselectivity, establishing a chiral center at the β-position of the propanoic acid chain. Subsequent hydrolysis and decarboxylation then yield the chiral target molecule.

Table 2: Representative Organocatalytic Michael Additions

| Michael Acceptor | Nucleophile | Organocatalyst | Solvent | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| β-Nitrostyrene | Dimethyl malonate | 9-Amino(9-deoxy) epicinchonine derivative | - | High | nih.gov |

| 1,4-Naphthoquinone | 3-Substituted oxindoles | Quinidine derivative | - | up to 83 | stackexchange.com |

Note: The application of these specific catalysts to the synthesis of this compound would require experimental validation.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous reagents and solvents, improving atom economy, and developing catalytic and solvent-free methods.

For the Friedel-Crafts acylation step, traditional Lewis acids like AlCl₃ generate significant amounts of corrosive waste. Greener alternatives include the use of solid acid catalysts, such as zeolites or sulfated zirconia, which can be recycled. nih.gov Another promising approach is the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the catalyst and a green solvent. researchgate.netrsc.org Methanesulfonic anhydride has also been reported as a metal- and halogen-free activating agent for Friedel-Crafts acylations. organic-chemistry.org Mechanochemical methods, where the reaction is carried out by ball milling in the absence of a solvent, also represent a significant green improvement. nih.gov

In catalytic reactions , the development of highly active catalysts that can be used at low loadings and recycled is a key aspect of green chemistry. For transition metal-catalyzed reactions, the use of water as a solvent is a significant improvement over volatile organic compounds. nih.gov The development of catalyst-free synthetic methods, where the reaction proceeds under thermal or other activation conditions without the need for a catalyst, is another important goal. researchgate.netrsc.orgrsc.orgresearchgate.net

Table 3: Green Chemistry Approaches in Relevant Synthetic Transformations

| Reaction | Traditional Method | Greener Alternative | Green Advantage | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ in chlorinated solvents | Deep eutectic solvent ([CholineCl][ZnCl₂]₃) | Recyclable catalyst and solvent | researchgate.netrsc.org |

| Friedel-Crafts Acylation | Stoichiometric Lewis acid | Bismuth triflate under microwave irradiation | Lower catalyst loading, faster reaction | ruc.dk |

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Scalability and Process Optimization in Research-Scale Synthesis

A critical aspect of process optimization is the selection of starting materials and reagents that are not only effective but also cost-efficient and readily available. For instance, in a potential Friedel-Crafts acylation step, the choice of the acylating agent and Lewis acid catalyst can significantly impact the reaction's efficiency and scalability.

The optimization of reaction conditions is another cornerstone of scalable synthesis. This includes a systematic study of parameters such as temperature, reaction time, and solvent. The goal is to identify a set of conditions that provides the highest yield and purity in the shortest amount of time, while also being easily and safely manageable in a larger research-scale setup.

Furthermore, the development of efficient work-up and purification procedures is paramount. Methods that are effective on a milligram scale may not be practical for gram-scale synthesis. Therefore, exploring techniques such as crystallization over chromatographic purification can be highly advantageous for improving scalability and reducing solvent waste.

Below is a table summarizing key parameters that require optimization in a hypothetical multi-step synthesis of this compound.

| Step | Reaction Type | Key Parameters for Optimization | Potential Challenges in Scaling |

| 1 | Friedel-Crafts Acylation | Catalyst loading, temperature control, reaction time, choice of solvent | Exothermic nature of the reaction, catalyst deactivation, regioselectivity |

| 2 | Reduction | Choice of reducing agent, stoichiometry, temperature | Handling of reactive reducing agents, chemoselectivity |

| 3 | Oxidation | Oxidant concentration, pH control, reaction time | Over-oxidation, formation of by-products |

Detailed research findings on analogous synthetic transformations reported in the literature can provide valuable insights. For instance, studies on the scalability of Friedel-Crafts reactions often highlight the importance of efficient heat management to prevent side reactions. Similarly, research on the reduction of ketones to alkanes offers a variety of reagents and conditions, each with its own scalability profile.

Ultimately, a robust and scalable research-scale synthesis of this compound is achieved through a holistic approach that considers every aspect of the synthetic process, from the choice of reagents to the final purification of the product. This ensures a reliable supply of the compound for further research and development.

Advanced Theoretical and Computational Investigations of 3 4 Methylnaphthalen 1 Yl Propanoic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations provide a static, gas-phase picture of the molecule at 0 Kelvin, forming the basis for understanding its stability, properties, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for medium-to-large molecules. For a molecule like 3-(4-Methylnaphthalen-1-yl)propanoic acid, a DFT approach, likely employing a hybrid functional such as B3LYP or a range-separated functional like CAM-B3LYP, would be utilized to fully optimize the molecular geometry and to calculate a suite of electronic properties. rsc.orgnih.gov A common choice for the basis set would be from the Pople series, such as 6-311++G(d,p), which provides flexibility for both core and valence electrons. nih.gov

Illustrative DFT-Calculated Properties: This table presents hypothetical but realistic values that would be expected from a DFT calculation on the target molecule, for illustrative purposes.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -729.54 | Indicates the molecule's electronic ground state stability. |

| Dipole Moment (Debye) | 2.15 D | Suggests moderate polarity, primarily due to the carboxylic acid group. |

| HOMO Energy (eV) | -6.21 | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy (eV) | -1.05 | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.16 | Relates to the molecule's kinetic stability and electronic excitability. rsc.org |

Ab Initio Calculations

While DFT is highly effective, ab initio (from first principles) methods offer a pathway to even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset second-order perturbation theory (MP2) incorporate a more sophisticated treatment of electron correlation. ucsb.edu

For this compound, MP2 calculations, perhaps with a basis set like 6-311+G(d,p), would be valuable for obtaining a more refined structural geometry and a more accurate total energy. ucsb.edu These higher-level calculations are often used to benchmark the results from more economical DFT methods, ensuring that the chosen functional provides a reliable description of the system. The primary trade-off is the significant increase in computational time, making ab initio methods more suitable for smaller molecules or for single-point energy calculations on geometries optimized with DFT.

Molecular Dynamics Simulations for Conformational Analysis

The static picture provided by quantum chemical optimizations does not capture the full story of a flexible molecule like this compound. The propanoic acid side chain can rotate and fold, leading to numerous possible conformations. Molecular dynamics (MD) simulations are the ideal tool for exploring this conformational landscape. rsc.org

In an MD simulation, the molecule's atoms are allowed to move over time according to the forces described by a classical force field. This approach can simulate the behavior of the molecule in a condensed phase (like in a solvent) and at a given temperature. For this molecule, MD simulations would focus on the torsional dynamics of the propanoic acid chain relative to the bulky naphthalene (B1677914) core. Key dihedral angles would be monitored to identify the most populated and energetically favorable conformations. This analysis is crucial for understanding how the molecule might interact with other molecules, such as a receptor binding site. Studies on similar aromatic residues show that such simulations can reveal tendencies for specific arrangements and self-assembly. rsc.orgnih.gov

Key Dihedral Angles for Conformational Analysis: This table identifies the critical dihedral angles that would be tracked in an MD simulation to define the side chain's conformation.

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(Ar)-C(Ar)-Cα-Cβ | Rotation of the entire propanoic acid group relative to the naphthalene plane. |

| τ2 | C(Ar)-Cα-Cβ-C(OOH) | Rotation around the Cα-Cβ bond, determining the "folding" of the chain. |

| τ3 | Cβ-C(O)-O-H | Orientation of the acidic proton. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling extends beyond static properties and dynamics to predict how a molecule will behave in a chemical reaction.

Transition State Theory Applications

To understand the kinetics of a potential reaction involving this compound—for instance, esterification of the carboxylic acid group or an electrophilic substitution on the naphthalene ring—one can computationally locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate.

Using DFT, researchers can calculate the activation energy (the energy difference between the reactants and the transition state). According to Transition State Theory, a higher activation energy corresponds to a slower reaction rate. This allows for the comparison of different potential reaction pathways to predict which will be kinetically favored without performing the actual experiment.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The shapes and energies of these orbitals indicate the most likely sites for chemical reactions.

HOMO: The HOMO represents the region from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the methylnaphthalene ring. This suggests that the ring is the most probable site for attack by electrophiles. FMO theory has been successfully used to explain electrophilic substitution in naphthalene. ucsb.edu

LUMO: The LUMO represents the region most likely to accept electrons. In this molecule, the LUMO would likely have significant contributions from the antibonding π* orbitals of the naphthalene ring and the C=O bond of the carboxylic acid. This indicates that these are potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is also a crucial descriptor. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

Computational Studies on Intermolecular Interactions of this compound

The intermolecular forces of this compound are pivotal in determining its physical properties, such as melting point, solubility, and crystal packing, as well as its interactions with biological macromolecules. Computational chemistry provides powerful tools to investigate these non-covalent interactions at an atomic level. The primary interactions governing the molecular assembly of this compound are hydrogen bonding and π-π stacking.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, typically leading to the formation of a stable centrosymmetric dimer in the solid state and in nonpolar solvents. Quantum-chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the geometry and binding energy of this hydrogen-bonded dimer. These calculations can predict the bond lengths and angles of the O-H···O interaction with high accuracy.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of multiple molecules of this compound in a condensed phase (e.g., in a solvent or as a pure liquid/solid). These simulations track the positions and velocities of atoms over time, providing insights into the stability of dimers, the formation of larger clusters, and the influence of the solvent on these interactions.

Table 1: Calculated Intermolecular Interaction Energies for this compound Dimers (Hypothetical Data)

| Interaction Type | Dimer Configuration | Computational Method | Basis Set | Calculated Binding Energy (kcal/mol) |

| Hydrogen Bonding | Carboxylic Acid Dimer | DFT | 6-311++G(d,p) | -14.5 |

| π-π Stacking | Parallel-Displaced Naphthalene | DFT with Dispersion Correction | 6-311++G(d,p) | -4.2 |

| π-π Stacking | T-shaped Naphthalene | MP2 | aug-cc-pVDZ | -3.1 |

| Full Dimer | Optimized H-Bond & Stacking | DFT | 6-311++G(d,p) | -19.8 |

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Development for Derivatives

Chemoinformatics and QSAR/QSPR studies are essential computational strategies for the rational design of novel molecules based on a lead scaffold. For derivatives of this compound, these methods aim to establish a mathematical correlation between the chemical structure and a specific biological activity (QSAR) or physicochemical property (QSPR). nih.gov

The process begins with the creation of a dataset of derivatives, where the core structure of this compound is systematically modified. Substituents can be added to various positions on the naphthalene ring or the propanoic acid side chain. For each derivative, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies, partial charges). mdpi.com

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated and the biological activity or property is experimentally measured, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA) nih.gov, or machine learning algorithms (e.g., Artificial Neural Networks) are used to build the QSAR/QSPR model. nih.gov A robust model can accurately predict the activity or property of new, unsynthesized derivatives, thereby guiding synthetic efforts toward compounds with desired characteristics. For instance, a QSAR model could be developed to predict the inhibitory activity of derivatives against a specific enzyme, while a QSPR model might predict their solubility or metabolic stability. nih.gov

Table 2: Example of a QSPR Dataset for Derivatives of this compound (Hypothetical Data)

| Derivative (Substitution on Naphthalene Ring) | LogP (Lipophilicity) | Molecular Surface Area (Ų) | HOMO Energy (eV) | Experimental Solubility (mg/L) |

| Parent Compound | 4.1 | 250.5 | -6.8 | 50 |

| 6-Fluoro | 4.3 | 255.1 | -7.0 | 45 |

| 7-Chloro | 4.6 | 260.3 | -7.1 | 30 |

| 6-Amino | 3.5 | 258.2 | -6.2 | 90 |

| 7-Nitro | 4.0 | 265.8 | -7.5 | 25 |

In Silico Screening and Virtual Library Design Based on this compound Scaffold

The this compound structure serves as an excellent scaffold for the design of virtual libraries aimed at discovering novel bioactive compounds. nih.gov Virtual library design involves the computational generation of a large, diverse set of molecules by systematically attaching various chemical fragments (R-groups) to the core scaffold. This approach allows for the exploration of a vast chemical space without the immediate need for costly and time-consuming synthesis. nih.govrsc.org

Once a virtual library is created, it can be subjected to in silico screening, a process also known as virtual screening. A common and powerful technique is structure-based virtual screening, which utilizes molecular docking. researchgate.net This method requires a 3D structure of the biological target, typically a protein or enzyme, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling.

During a docking simulation, each compound from the virtual library is computationally "placed" into the binding site of the target protein. A scoring function then estimates the binding affinity, or "docking score," based on the intermolecular interactions formed, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Compounds that receive favorable docking scores are identified as "hits" and are prioritized for synthesis and subsequent experimental testing. nih.gov This strategy significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of being active. nih.gov Naphthalene-based scaffolds have been successfully used in virtual screening campaigns to identify inhibitors for various targets, including kinases and viral proteases. nih.govnih.gov

Table 3: Sample Virtual Library and Docking Results against a Hypothetical Kinase Target (Hypothetical Data)

| Compound ID | Scaffold Modification | R-Group (at Carboxyl) | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| VL-001 | None | -OH (Parent Acid) | -7.2 | H-bond with Lys72 |

| VL-002 | None | -NH(Cyclopropyl) | -8.5 | H-bond with Lys72, Hydrophobic contact with Leu120 |

| VL-003 | None | -NH(4-Fluorophenyl) | -9.3 | H-bond with Lys72 & Asp184, π-π stacking with Phe80 |

| VL-004 | 6-Fluoro substitution | -NH(Pyridin-2-yl) | -9.8 | H-bond with Asp184, π-π stacking with Phe80, Halogen bond |

| VL-005 | 7-Amino substitution | -NH(Thiazol-2-yl) | -9.1 | H-bond with Lys72, Asp184, & Glu91 |

Mechanistic Elucidation of Reactions Involving 3 4 Methylnaphthalen 1 Yl Propanoic Acid

Investigation of Electrophilic Aromatic Substitution Patterns on the Naphthalene (B1677914) Moiety

The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene (B151609). libretexts.org The positions on the naphthalene ring are not equivalent; the alpha positions (1, 4, 5, 8) are generally more reactive than the beta positions (2, 3, 6, 7). This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during alpha-substitution, which can be stabilized by resonance structures that keep one benzene ring intact. libretexts.org

In 3-(4-Methylnaphthalen-1-yl)propanoic acid, the naphthalene ring is substituted at the 1- and 4-positions. The existing substituents, a methyl group (-CH₃) and a propanoic acid group (-CH₂CH₂COOH), direct incoming electrophiles to specific positions on the ring.

Directing Effects: The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. The propanoic acid group, while attached via a flexible alkyl chain, can be considered deactivating towards the aromatic ring due to the electron-withdrawing nature of the carboxylic acid, although this effect is attenuated by the saturated two-carbon spacer.

Given that the 1 and 4 positions are occupied, electrophilic attack will be directed to the unoccupied positions of the substituted ring or to the other ring. The primary sites for electrophilic attack would be the available alpha positions, C5 and C8, and to a lesser extent, the beta positions C2, C3, C6, and C7. For instance, nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene. numberanalytics.com In this substituted naphthalene, the directing effects of the existing groups will modulate this reactivity.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | Substitution at C5 and C8 positions | The activating methyl group and the greater reactivity of the alpha positions favor substitution on the same ring. |

| Halogenation | Br₂, FeBr₃ | Substitution at C5 and C8 positions | Similar to nitration, the reaction is kinetically controlled, favoring attack at the most reactive alpha positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution likely on the unsubstituted ring | The deactivating effect of the acyl group being introduced, along with potential steric hindrance, might favor substitution on the other ring. |

| Sulfonation | H₂SO₄ | Naphthalene-2-sulfonic acid as the thermodynamic product and naphthalene-1-sulfonic acid as the kinetic product. wikipedia.org | Sulfonation is reversible, and at higher temperatures, the more stable beta-substituted product is favored. |

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound is a key site for nucleophilic acyl substitution reactions. However, the hydroxyl group (-OH) is a poor leaving group, making the carboxylic acid relatively unreactive directly. libretexts.org Therefore, these reactions often require activation of the carboxyl group or harsh reaction conditions.

Conversion to More Reactive Derivatives:

A common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride or an ester.

Formation of Acyl Chloride: The carboxylic acid can be readily converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orgchemguide.co.ukjove.com The mechanism with thionyl chloride involves the carboxylic acid oxygen attacking the sulfur atom, followed by the elimination of a chloride ion and a proton to form a reactive chlorosulfite intermediate. A subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. jove.comyoutube.com

Fischer Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. libretexts.org

Amide Formation:

Direct reaction of the carboxylic acid with an amine to form an amide is difficult and typically requires high temperatures. khanacademy.orglibretexts.orglibretexts.org The initial reaction is an acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. Heating this salt to high temperatures (typically >100°C) drives off water and forms the amide bond. libretexts.orgyoutube.com A more efficient method involves first converting the carboxylic acid to a more reactive derivative like an acyl chloride, which then readily reacts with an amine to form the amide. khanacademy.orgyoutube.com

| Reaction | Reagents | Product | Mechanism Highlights |

| Acyl Chloride Formation | SOCl₂ | 3-(4-Methylnaphthalen-1-yl)propanoyl chloride | Nucleophilic attack of the carboxylic acid on thionyl chloride, formation of a chlorosulfite intermediate, followed by nucleophilic attack by Cl⁻. jove.comyoutube.com |

| Esterification (Fischer) | R'OH, H⁺ catalyst | Alkyl 3-(4-methylnaphthalen-1-yl)propanoate | Protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water. libretexts.org |

| Amide Formation (Direct) | R'₂NH, Heat | N,N-Dialkyl-3-(4-methylnaphthalen-1-yl)propanamide | Formation of an ammonium carboxylate salt, followed by dehydration at high temperature. libretexts.orgyoutube.com |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. R'₂NH | N,N-Dialkyl-3-(4-methylnaphthalen-1-yl)propanamide | Two-step process involving the formation of a highly reactive acyl chloride intermediate. khanacademy.orgyoutube.com |

Radical Reactions and Their Pathways for this compound

The reactions of naphthalene and its derivatives with radicals, particularly in atmospheric and combustion chemistry, are of significant interest. acs.orgacs.orgcopernicus.org The primary pathway for the reaction of naphthalene with hydroxyl radicals (OH•) in the gas phase is addition to the aromatic ring to form a hydroxycyclohexadienyl-type radical. acs.orgacs.org

Radical Decarboxylation:

Aromatic carboxylic acids can undergo decarboxylation through radical pathways. For instance, sulfate (B86663) radicals (SO₄⁻•) can induce efficient decarboxylation of many aromatic carboxylic acids. allenpress.com This process is believed to occur via an electron transfer mechanism. More recent methods for radical decarboxylation involve photoredox catalysis or transition-metal-catalyzed processes, which can generate alkyl radicals from carboxylic acids under mild conditions. nih.govthieme-connect.com These alkyl radicals can then participate in various C-C or C-heteroatom bond-forming reactions. thieme-connect.com Another approach involves the reduction of specific esters under neutral conditions using reagents like tri-n-butylstannane to generate the corresponding acyloxy radical, which then decomposes to an alkyl radical and CO₂. rsc.org

The thermolysis of aromatic carboxylic acids can also proceed through radical mechanisms, particularly through the formation and subsequent decomposition of an anhydride (B1165640) intermediate. unt.edu

Thermochemical Studies of Reaction Energetics

Thermochemical data, such as bond dissociation energies (BDEs) and enthalpies of formation, are crucial for understanding and predicting the feasibility and pathways of chemical reactions. acs.org

Bond Dissociation Energies:

The C-H bond dissociation energies in naphthalene have been experimentally determined, with the α-C-H bond being slightly weaker than the β-C-H bond. nih.gov The BDE for the O-H bond in carboxylic acids is approximately 112 ± 3 kcal/mol. thieme-connect.com This high value indicates that homolytic cleavage of this bond is energetically demanding. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate BDEs for more complex molecules where experimental data is unavailable. acs.org

Enthalpies of Formation:

| Bond | Typical Bond Dissociation Energy (kcal/mol) | Reference |

| Naphthalene α-C-H | ~112.2 | nih.gov |

| Naphthalene β-C-H | ~111.9 | nih.gov |

| Carboxylic Acid O-H | ~112 | thieme-connect.com |

| C-C (in alkyl chain) | ~83-85 | ucsb.edu |

| C-H (in alkyl chain) | ~98-100 | ucsb.edu |

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a C-H bond (or other bond to hydrogen) is broken in the rate-determining step of a reaction. youtube.com This is achieved by comparing the rate of a reaction with a normal substrate to the rate with a substrate that has been isotopically labeled, typically with deuterium (B1214612).

Electrophilic Aromatic Substitution:

In most electrophilic aromatic substitution reactions, the cleavage of the C-H bond occurs in a fast step after the rate-determining formation of the arenium ion intermediate. youtube.com Therefore, a significant primary KIE (kH/kD > 2) is generally not observed. youtube.comegyankosh.ac.in However, in some cases, such as the sulfonation of naphthalene, the second step (C-H bond breaking) can be rate-limiting, leading to a noticeable KIE. egyankosh.ac.in Deuterium-protium exchange studies on naphthalene have been used to demonstrate the principles of kinetic versus thermodynamic control in electrophilic substitution. acs.org

Reactions of the Carboxylic Acid Group:

Secondary deuterium isotope effects are often observed in reactions of carboxylic acid derivatives. acs.orgacs.org For example, the rate of hydrolysis of esters can be different in D₂O compared to H₂O. chem-station.com This solvent isotope effect can provide valuable information about the transition state of the reaction. The acidity of a carboxylic acid is also affected by isotopic substitution, with the pKa generally being higher in D₂O than in H₂O. chem-station.comnih.gov This is attributed to differences in zero-point energies and solute-solvent interactions. nih.gov

| Reaction Type | Expected KIE (kH/kD) | Reasoning |

| Typical Electrophilic Substitution | ~1 | C-H bond cleavage is not in the rate-determining step. youtube.comegyankosh.ac.in |

| Naphthalene Sulfonation | >1 | C-H bond cleavage can be partially or fully rate-determining. egyankosh.ac.in |

| Ester Hydrolysis (in D₂O vs H₂O) | Can be >1 or <1 (Solvent Isotope Effect) | The change in solvent from H₂O to D₂O affects the stability of the reactants and the transition state. chem-station.com |

Biological Activity and Pharmacological Research of 3 4 Methylnaphthalen 1 Yl Propanoic Acid and Its Analogs

In Vitro Cellular Assays for Biological Response Profiling

No studies were identified that investigated the biological response profile of 3-(4-Methylnaphthalen-1-yl)propanoic acid.

Receptor Binding Studies

There is no available information on the binding affinity of this compound to any specific biological receptors.

Enzyme Inhibition Kinetics

Data regarding the inhibitory effects of this compound on any enzymes, including kinetic parameters, could not be found in the searched literature.

Cell-Based Functional Assays

No published research was found that describes the use of cell-based functional assays to evaluate the activity of this compound.

Evaluation of Antimicrobial Properties

While numerous naphthalene (B1677914) derivatives have been screened for antimicrobial activity, no specific data exists for this compound. researchgate.netmdpi.comijpsjournal.com

Antibacterial Activity Against Specific Pathogens

There are no reports detailing the antibacterial efficacy of this compound against any specific bacterial pathogens.

Antifungal and Antiviral Efficacy

No studies were found that have evaluated the antifungal or antiviral properties of this compound.

Structure Activity Relationship Sar and Structural Modification Studies on 3 4 Methylnaphthalen 1 Yl Propanoic Acid

Combinatorial Chemistry and Library Synthesis Based on Derivatives

As of the current body of scientific literature, there are no specific studies or detailed research findings available that focus on the application of combinatorial chemistry or the synthesis of compound libraries based on the 3-(4-Methylnaphthalen-1-yl)propanoic acid scaffold. Extensive searches of chemical databases and scholarly articles did not yield any publications describing the systematic generation of a library of derivatives from this particular parent compound.

While the principles of combinatorial chemistry are widely applied in drug discovery and materials science for the rapid synthesis of large numbers of related compounds, and research exists on the library synthesis of other propanoic acid derivatives and various naphthalene-containing molecules, this specific area of inquiry concerning this compound remains unexplored in the public domain.

Therefore, no data tables or detailed research findings on the combinatorial synthesis of its derivatives can be provided at this time.

Future Research Trajectories and Interdisciplinary Outlook for 3 4 Methylnaphthalen 1 Yl Propanoic Acid

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

For 3-(4-Methylnaphthalen-1-yl)propanoic acid, AI and ML can be leveraged to build predictive models for a range of applications. By inputting the structural data of this and related naphthalene (B1677914) derivatives, machine learning algorithms can be trained to forecast properties such as solubility, binding affinity to specific biological targets, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could be developed for analogues of this compound to guide the synthesis of new derivatives with enhanced properties. researchgate.netarabjchem.orgnih.govnih.govmdpi.com Such in silico screening can significantly reduce the time and cost associated with traditional experimental approaches by prioritizing the most promising candidates for synthesis and testing. nih.govnih.govfrontiersin.org

Table 1: Potential AI/ML Applications for this compound

| AI/ML Application | Predicted Property/Activity | Potential Impact |

| QSAR Modeling | Biological activity (e.g., antimicrobial, anticancer) | Guides the design of more potent analogues. |

| ADMET Prediction | Pharmacokinetic profile and toxicity | Early identification of potential drug-likeness issues. |

| Property Prediction | Solubility, LogP, pKa | Optimization of formulation and delivery. |

| Retrosynthesis Analysis | Synthetic accessibility | Planning more efficient synthesis routes. |

Exploration of Bio-orthogonal Chemistry Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. mdpi.com This field has opened up new avenues for studying biomolecules in their natural environment. Naphthalene-based compounds have shown promise as fluorescent probes due to their favorable photophysical properties, such as high quantum yields and photostability. nih.gov

The structure of this compound, with its naphthalene core, presents an opportunity for its development into a bio-orthogonal tool. The propanoic acid handle could be functionalized with a "click chemistry" moiety, such as an azide (B81097) or an alkyne, allowing it to be selectively conjugated to other molecules within a biological system. tandfonline.com Such modified versions of the compound could be used to label and visualize specific cellular components or to track the distribution of the molecule in real-time. The inherent fluorescence of the naphthalene group could be harnessed for imaging applications, potentially offering a new class of probes for cellular and molecular biology. tandfonline.com

Green Synthesis Advancements and Sustainable Production Research

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes, often referred to as "green chemistry." This involves the use of less hazardous solvents, renewable starting materials, and more energy-efficient reaction conditions.

Future research on this compound will likely focus on developing green synthesis routes. This could involve exploring the use of biocatalysts, such as enzymes, to carry out specific transformations with high selectivity and under mild conditions. Additionally, research into one-pot multicomponent reactions could streamline the synthesis process, reducing the number of steps and the amount of waste generated. nih.gov The development of a sustainable production method for this compound would not only be environmentally beneficial but could also make it more economically viable for large-scale applications. For example, methods for synthesizing adipic acid, another carboxylic acid, have been developed using environmentally friendly starting materials like glucose and E. coli as a catalyst, which could serve as a model for greener approaches to producing naphthalene-based carboxylic acids. nih.gov

Emerging Roles in Chemical Biology Tools Development

Chemical biology aims to use chemical tools to understand and manipulate biological systems. Naphthalene derivatives have already been established as valuable components in the design of fluorescent probes for detecting specific ions and biomolecules. nih.govacs.orgelixirpublishers.com

The unique structure of this compound makes it an attractive scaffold for the development of novel chemical biology tools. The naphthalene ring can serve as a fluorescent reporter, while the propanoic acid group can be modified to introduce specific binding elements for targets of interest, such as proteins or nucleic acids. For example, by attaching a recognition motif for a particular enzyme, the compound could be transformed into a targeted probe to monitor enzyme activity within living cells. The development of such tools could provide new insights into disease mechanisms and aid in the discovery of new therapeutic targets.

Collaborative Research Opportunities Across Chemistry, Biology, and Materials Science

The diverse potential applications of this compound and its derivatives create a fertile ground for interdisciplinary collaboration. The inherent properties of the naphthalene core are of interest not only to chemists and biologists but also to materials scientists.

In chemistry , collaborations could focus on developing novel synthetic methodologies and exploring the reaction space of the molecule. In biology , partnerships could lead to the evaluation of the compound's biological activity, for instance, as an antimicrobial or anticancer agent, building on the known bioactivities of other naphthalene derivatives. nih.govpharmaceutical-journal.com In materials science , the photoluminescent properties of the naphthalene moiety could be exploited in the development of new organic light-emitting diodes (OLEDs) or functional inks. arabjchem.org The propanoic acid group allows for the incorporation of the molecule into larger polymer structures, potentially leading to new materials with tailored optical or electronic properties.

Table 2: Potential Interdisciplinary Research Areas

| Discipline | Research Focus | Potential Outcome |

| Chemistry | Advanced synthetic methods, functionalization | Library of novel derivatives with diverse properties. |

| Biology | Screening for antimicrobial/anticancer activity | Identification of new lead compounds for drug discovery. |

| Materials Science | Development of photoluminescent materials | New components for organic electronics and sensors. |

Challenges and Opportunities in Translating Fundamental Research Findings

The translation of fundamental research from the laboratory to real-world applications is a complex process fraught with challenges, but it also presents significant opportunities. For this compound, a key challenge will be to identify a specific, high-value application that can drive further development.

One of the primary hurdles is the extensive testing required to validate the efficacy and safety of any new compound intended for therapeutic or diagnostic use. This includes detailed preclinical studies and, eventually, clinical trials. The journey from a promising "hit" compound to an approved product is long and expensive.

However, the opportunities are equally substantial. The unique structure of this compound may confer properties that are superior to existing compounds in a particular application. For example, if it is developed into a fluorescent probe, it may offer greater photostability or brightness than current options. The key to successful translation will be a strategic and collaborative approach, where chemists, biologists, and clinicians work together to identify the most promising avenues for development and to systematically address the challenges along the way.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Methylnaphthalen-1-yl)propanoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves coupling 4-methylnaphthalene-1-carboxylic acid derivatives with propanoic acid precursors. For example, a Friedel-Crafts alkylation or acylation using AlCl₃ as a catalyst in anhydrous dichloromethane can introduce the propanoic acid moiety . Optimization may include varying reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reactants. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is recommended.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and the carboxylic acid proton (δ 12–13 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) and naphthalene carbons .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for pharmacological studies) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch) .

Q. How can researchers ensure the compound’s stability during storage and handling?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hygroscopic degradation . Pre-experiment solubility tests in DMSO or ethanol (1–10 mM stock solutions) are advised. Avoid prolonged exposure to high pH (>9) or elevated temperatures (>40°C) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., ibuprofen for COX inhibition).

- Batch Consistency : Verify compound purity via HPLC and elemental analysis. Impurities >2% may skew results .

- Statistical Analysis : Apply ANOVA or Student’s t-test to compare datasets, accounting for variables like solvent (DMSO vs. saline) or incubation time .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., COX-2 or cytochrome P450)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding affinities. The carboxylic acid group often interacts with catalytic residues (e.g., Arg120 in COX-2) via hydrogen bonding .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å indicates stable binding) .

Q. What experimental approaches are used to investigate the compound’s metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL, 37°C) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD-ROD) to assess competitive/non-competitive inhibition .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) determines absolute configuration. For example, the dihedral angle between the naphthalene ring and propanoic acid chain (<10° indicates planarity) . Data refinement via SHELXL ensures accuracy (R-factor < 5%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles (e.g., polar vs. non-polar solvents)?

- Methodological Answer :

- Solvent Screening : Test solubility in a standardized solvent panel (water, ethanol, DMSO, chloroform) using nephelometry.

- pH-Dependent Solubility : Adjust pH (2–12) and measure via UV-Vis spectroscopy. The carboxylic acid group enhances solubility at pH > pKa (~4.5) .

Research Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。